3-(Dimethylphosphono)-N-methylolpropionamide

Flame retardancy Cotton finishing Limiting Oxygen Index

3-(Dimethylphosphono)-N-methylolpropionamide (CAS 20120-33-6), also referred to as MDPA, MDPPA, or by the trade name Pyrovatex CP, is a reactive organophosphorus flame retardant belonging to the N-methylol phosphonopropionamide class. It is a small-molecule monomer (MW 211.15; formula C₆H₁₄NO₅P) featuring both a dimethylphosphonate ester and an N-methylol reactive handle, which enables covalent fixation onto cellulosic substrates via pad–dry–cure processes.

Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
CAS No. 20120-33-6
Cat. No. B1294740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylphosphono)-N-methylolpropionamide
CAS20120-33-6
Molecular FormulaC6H14NO5P
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESCOP(=O)(CCC(=O)NCO)OC
InChIInChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9)
InChIKeyMCONGYNHPPCHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylphosphono)-N-methylolpropionamide (CAS 20120-33-6): Procurement-Relevant Identity and Class Context


3-(Dimethylphosphono)-N-methylolpropionamide (CAS 20120-33-6), also referred to as MDPA, MDPPA, or by the trade name Pyrovatex CP, is a reactive organophosphorus flame retardant belonging to the N-methylol phosphonopropionamide class [1]. It is a small-molecule monomer (MW 211.15; formula C₆H₁₄NO₅P) featuring both a dimethylphosphonate ester and an N-methylol reactive handle, which enables covalent fixation onto cellulosic substrates via pad–dry–cure processes [2]. Commercial formulations are typically supplied as ~70–80% aqueous solutions and have been deployed globally for durable flame-retardant finishing of cotton, lyocell, silk, and blended textiles for over five decades [3].

Why 3-(Dimethylphosphono)-N-methylolpropionamide Cannot Be Replaced by Generic Organophosphorus Flame Retardants


Within the organophosphorus flame-retardant class, performance is dictated by three interacting variables: phosphorus content per unit mass, nitrogen content for P–N synergism, and the covalent bonding mechanism to the substrate [1]. 3-(Dimethylphosphono)-N-methylolpropionamide (MDPA) integrates an intrinsic N-methylol group that reacts directly with cellulose hydroxyls, whereas competing oligomeric phosphonates such as HFPO (Fyroltex HP) require an exogenous bonding agent (e.g., TMM or DMDHEU) to achieve fixation [2]. This architectural difference produces quantifiable divergences in initial LOI, laundering durability, formaldehyde burden, and formulation complexity that cannot be corrected by simple adjustment of application concentration. The evidence below demonstrates that MDPA-based systems occupy a distinct performance niche that is not fungible with HFPO, non-reactive phosphate salts, or halogenated alternatives.

Quantitative Differentiation Evidence for 3-(Dimethylphosphono)-N-methylolpropionamide Versus Closest Analogs


Higher Initial LOI vs. HFPO/TMM at Equal Phosphorus Loading on Cotton

When applied to 242 g/m² cotton twill at equivalent phosphorus content and identical TMM cross-linker concentration, the MDPA/TMM system delivers a higher initial Limiting Oxygen Index (LOI) than the HFPO/TMM system [1]. The LOI advantage is attributed to the intrinsically higher nitrogen content of the MDPA/TMM formulation, which activates phosphorus–nitrogen synergism without requiring supplemental nitrogen donors [1]. At equal phosphorus plus nitrogen content, the LOI of the two systems converges, confirming that the differential is nitrogen-driven and not an artifact of phosphorus loading [1].

Flame retardancy Cotton finishing Limiting Oxygen Index

Superior Laundering Durability: MDPA–Cotton Bond Resists Hydrolysis Better Than HFPO–Cotton Bond

Although HFPO achieves moderately higher percent fixation onto cotton than MDPA (~33% more phosphorus in the commercial HFPO product and moderately higher fixation efficiency), the covalent bond between MDPA and cotton is significantly more resistant to hydrolysis during multiple home laundering cycles [1][2]. The MDPA/TMM system retains a higher proportion of its initial flame retardancy after repeated washing compared to the HFPO/TMM system [1]. This durability advantage is mechanistically linked to the higher N-methylol content in the MDPA/TMM system, which forms more hydrolysis-resistant linkages to the cellulose substrate [1].

Wash durability Hydrolysis resistance Textile finishing

Formaldehyde Release Reduction: CA/MDI Formulation Lowers Formaldehyde by Over 95% vs. Conventional MDPPA/PA/MM System

Conventional MDPPA application with methylated melamine (MM) cross-linker generates high formaldehyde levels: 646 mg/kg immediately after treatment and >321 mg/kg even after 50 washes [1]. When citric acid (CA) and blocked isocyanate (MDI) replace MM as the cross-linking system, formaldehyde release is dramatically reduced to levels confirmed as significantly lower after a single wash [1]. An independent study using citric acid as a formaldehyde-free cross-linker with Pyrovatex CP New achieved a 75% reduction in formaldehyde release compared to the conventional melamine-based system [2].

Formaldehyde emission Toxicity reduction Cross-linker substitution

Lyocell Fiber LOI Enhancement: 34.6% Achieved with Optimized MDPA Grafting vs. 4.7% Char Residue for Untreated Fiber

When MDPA is grafted onto Lyocell fibers using hexamethylolmelamine (HMM) cross-linker under optimized microwave-assisted conditions (40% MDPA concentration, 320 W microwave for 3 min, bake at 160 °C for 5 min), the treated fibers achieve an LOI of 34.6% . This represents a substantial increase from the untreated fiber baseline. Thermogravimetric analysis reveals that residual char mass after heating increases from 4.7% (untreated) to 21.5% (MDPA-treated), confirming a condensed-phase char-promoting mechanism . After 30 washes, the LOI decreases to 26.5% but remains above the 25% threshold generally considered indicative of meaningful flame retardancy .

Lyocell Regenerated cellulose Microwave-assisted grafting

Cotton Fabric LOI 32.2 and Vertical Flame Test: Char Length 39 mm, After-Flame 0 s with MDPA/ZnO/BTCA System

In a halogen-free and formaldehyde-free system combining MDPA with ZnO nanoparticles and BTCA cross-linker on 100% cotton, the treated fabric achieves an LOI of 32.2%, a vertical flame test char length of 39 mm, 0 seconds after-flame time, and 0 seconds after-glow time [1]. Additionally, the treated fabric exhibits a UV Protection Factor (UPF) of 143.76 and 100% antibacterial activity, demonstrating that MDPA can be integrated into multifunctional finishing systems without compromising its core flame-retardant performance [1].

Multifunctional textiles UV protection Antibacterial

Competitive LOI Performance vs. Six Organophosphorus Compounds at Equal Phosphorus Loading

In a systematic study comparing six organophosphorus compounds on cotton cellulose at equivalent phosphorus content, Pyrovatex CP (PCP, i.e., MDPA) grouped with diammonium phosphate (DAP) and phosphoric acid (PA) as the three most efficient flame retardants, producing higher LOI values than tributyl phosphate (TBP), triallyl phosphate (TAP), and triallyl phosphoric triamide (TPT) [1]. SEM analysis revealed that PCP-, DAP-, and PA-treated fabrics maintained fiber integrity and formed a protective char layer during burning, whereas TBP, TAP, and TPT did not [1]. PCP-treated fabrics also exhibited higher decomposition activation energy, higher char content, and lower heat of combustion than the less effective compounds [1].

Comparative flammability Phosphorus efficiency Char formation

High-Value Application Scenarios for 3-(Dimethylphosphono)-N-methylolpropionamide Based on Quantitative Evidence


Durable Flame-Retardant Workwear and Institutional Textiles Requiring >50 Wash Cycles

For cotton and cotton-rich protective garments (industrial workwear, firefighter station wear, military uniforms) that must retain flame retardancy after 50+ industrial laundering cycles, MDPA/TMM systems provide validated LOI retention above 30% post-washing [1]. The hydrolysis-resistant N-methylol–cellulose bond outperforms HFPO-based alternatives in laundering durability, making MDPA the evidence-supported choice where service-life specifications mandate sustained FR performance through repeated high-temperature washes [2].

Formaldehyde-Sensitive Textile Applications (Infant Wear, Medical Textiles, OEKO-TEX Certified Products)

When formaldehyde emission limits (e.g., <75 ppm per Oeko-Tex Standard 100) preclude conventional MDPA/MM formulations, MDPA combined with citric acid or blocked isocyanate cross-linkers achieves a 75–95% reduction in formaldehyde release while maintaining durable flame retardancy [3][4]. This formulation strategy leverages MDPA's intrinsic reactivity while eliminating the formaldehyde-liable melamine co-reactant, enabling compliance with stringent eco-label requirements.

Flame-Retardant Lyocell and Regenerated Cellulose Fiber Production

MDPA grafting onto Lyocell fibers via microwave-assisted processing with HMM cross-linker yields an LOI of 34.6% and increases char residue from 4.7% to 21.5%, with post-30-wash LOI retained at 26.5% . This performance positions MDPA as a viable flame-retardant additive for the expanding market of sustainable man-made cellulosic fibers, where halogen-free and durable FR solutions are increasingly specified by brand owners.

Multifunctional Single-Bath Textile Finishing (FR + UV Protection + Antibacterial)

MDPA can be co-formulated with ZnO nanoparticles and BTCA cross-linker in a single pad–dry–cure bath to impart simultaneous flame retardancy (LOI 32.2%, 0 s after-flame), UV protection (UPF 143.76), and antibacterial activity (100% reduction) to 100% cotton fabrics [5]. This integrated approach reduces chemical inventory, water consumption, and energy costs compared to sequential finishing processes, offering procurement advantages for textile mills seeking process intensification.

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